molecular formula C6H9Cl2N3 B1461887 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride CAS No. 1820685-05-9

3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride

Cat. No.: B1461887
CAS No.: 1820685-05-9
M. Wt: 194.06 g/mol
InChI Key: JADZSGJUOGHTTI-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .


Synthesis Analysis

The synthesis of triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One of the methods involves the use of imidates as precursors .


Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Scientific Research Applications

Novel Synthesis and Chemical Transformations

Researchers have developed methods for synthesizing new azole and azine systems based on related structural frameworks, investigating their cytotoxic activities. For instance, Azab, Aly, and Gobouri (2017) synthesized a series of compounds using a precursor similar in structure to the specified chemical, characterizing these compounds and evaluating their cytotoxic activity. This work underscores the significance of such compounds in the development of potential therapeutic agents due to their diverse therapeutic values, including antimicrobial properties (Azab, Aly, & Gobouri, 2017).

Antimicrobial and Anticancer Activities

Compounds structurally related to "3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride" have been synthesized and assessed for their antimicrobial and anticancer properties. For example, Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a multi-step process, characterizing the final product and analyzing its molecular structure for potential applications. These studies contribute to the development of new therapeutic agents by exploring the bioactivity of novel synthetic compounds (Zhang et al., 2019).

Advanced Organic Synthesis Techniques

Innovative organic synthesis techniques have been applied to create a variety of compounds with potential for further development into useful therapeutic and industrial chemicals. For instance, Salameh et al. (2020) prepared a series of maleimide triazole hybrid compounds, demonstrating a synthetic strategy that could potentially be applied to the synthesis of compounds related to "this compound". These compounds were screened for antimicrobial activities, indicating the potential for discovering new antimicrobial agents through such synthetic approaches (Salameh et al., 2020).

Biochemical Analysis

Biochemical Properties

3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The compound acts as an inhibitor of these enzymes, thereby affecting the breakdown of polysaccharides into glucose. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, modulating their activity and impacting cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it impacts cellular metabolism by inhibiting key enzymes, leading to alterations in metabolic flux and metabolite levels. These effects are crucial in understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The compound acts as an enzyme inhibitor, particularly targeting alpha-amylase and alpha-glucosidase, which are crucial for carbohydrate metabolism . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products have been observed, which may influence its overall efficacy. Long-term studies have indicated that the compound can lead to sustained changes in cellular function, particularly in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects have been observed, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound primarily affects carbohydrate metabolism by inhibiting alpha-amylase and alpha-glucosidase, leading to reduced glucose production . Additionally, it influences other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, it accumulates in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c7-4-6-9-8-5-2-1-3-10(5)6;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADZSGJUOGHTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 2
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3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 3
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 5
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 6
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride

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